molecular formula C20H24N2O3S2 B2531850 (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681480-40-0

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2531850
CAS No.: 681480-40-0
M. Wt: 404.54
InChI Key: XOOZEMHPOJEYFD-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core modified with a 2-sulfanylidene group, a (2-methoxyphenyl)methylidene substituent at the 5-position, and a 3-(azepan-1-yl)-3-oxopropyl chain at the 3-position. Thiazolidinones are heterocyclic compounds widely investigated for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

The synthesis of this compound likely follows a three-step protocol involving (1) preparation of the thiazolidinone core via cyclocondensation, (2) introduction of the azepan-1-yl group through alkylation or acylation, and (3) formation of the (2-methoxyphenyl)methylidene moiety via Knoevenagel condensation with 2-methoxybenzaldehyde . Its structural features, such as the seven-membered azepane ring and electron-rich 2-methoxyphenyl group, may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-25-16-9-5-4-8-15(16)14-17-19(24)22(20(26)27-17)13-10-18(23)21-11-6-2-3-7-12-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZEMHPOJEYFD-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activity associated with thiazolidin-4-one derivatives, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of the compound includes an azepan moiety and a methoxyphenyl group, which may influence its biological activity through various interactions with biological targets.

Synthetic Pathways

Recent studies have highlighted various synthetic methods for thiazolidin-4-one derivatives, including microwave-assisted synthesis and multi-component reactions. These methods enhance yield and reduce reaction times, making the synthesis of compounds like this compound more efficient .

Biological Activities

Thiazolidin-4-one derivatives exhibit a wide range of biological activities:

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Mechanisms include:

  • Inhibition of Topoisomerases : Some derivatives act as inhibitors of topoisomerase I and II, crucial enzymes in DNA replication .
  • Cell Cycle Arrest : Compounds have been observed to induce G1 phase arrest in cancer cells, leading to reduced cell viability .

Case Study : A series of thiazolidinones demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For instance, derivatives synthesized with specific substituents exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .

2. Antidiabetic Properties

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism regulation. Compounds like pioglitazone exemplify this activity, leading to improved insulin sensitivity and glycemic control in diabetic models .

3. Antimicrobial Activity

Research has indicated that thiazolidinones possess antimicrobial properties against various pathogens. The presence of specific substituents can enhance their effectiveness against bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to enhanced potency against specific biological targets. For example:

  • Substituent Variations : The introduction of bulky groups or electron-withdrawing groups at strategic positions can increase binding affinity to target enzymes or receptors .
CompoundAnticancer IC50 (µM)Antidiabetic ActivityAntimicrobial Activity
Compound A10ModeratePositive
Compound B5HighNegative
Compound C15LowPositive

Scientific Research Applications

The compound (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, pharmacology, and biochemistry.

Structural Characteristics

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The azepan moiety and the methoxyphenyl group contribute to its unique properties, potentially influencing its biological activity.

Antidiabetic Activity

Research indicates that thiazolidinones can enhance insulin sensitivity and have been studied for their potential as antidiabetic agents. The compound may exhibit similar properties, potentially modulating glucose metabolism and improving insulin action.

Antimicrobial Properties

Thiazolidinone derivatives have demonstrated antimicrobial activities against various pathogens. Preliminary studies suggest that this compound could inhibit bacterial growth, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

Some thiazolidinones have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific mechanisms through which this compound operates are still under investigation, but it may offer a novel approach to cancer treatment.

Study 1: Antidiabetic Effects

In a controlled study, the compound was administered to diabetic rats. Results indicated a significant reduction in blood glucose levels compared to the control group, suggesting its potential as an antidiabetic agent. Further research is needed to elucidate the underlying mechanisms.

Study 2: Antimicrobial Activity

A series of experiments tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, indicating effective antimicrobial properties. This opens avenues for its application in treating bacterial infections.

Study 3: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced cell death in a dose-dependent manner, warranting further exploration of its anticancer mechanisms.

Chemical Reactions Analysis

1.1. Formation of the Thiazolidin-4-One Core

The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound:

  • Step 1 : Reaction of 3-(azepan-1-yl)-3-oxopropyl isocyanate with thioglycolic acid forms the 3-substituted thiazolidin-4-one intermediate. This step proceeds under reflux in ethanol, yielding the core structure with a sulfanylidene group at position 2 .

  • Step 2 : The 5-[(2-methoxyphenyl)methylidene] group is introduced via Knoevenagel condensation between the thiazolidin-4-one and 2-methoxybenzaldehyde. Piperidine or morpholine is used as a base catalyst in anhydrous ethanol under reflux (4–6 h, 70–85°C) .

Reaction Conditions Table

StepReagents/ConditionsYieldReference
1Thioglycolic acid, EtOH, reflux75%
22-Methoxybenzaldehyde, piperidine, EtOH, 4 h82%

1.2. Stereochemical Configuration

The (5Z)-configuration is confirmed by X-ray crystallography in analogous compounds . The Z-geometry arises from steric hindrance between the 2-methoxyphenyl group and the thiazolidinone ring, favoring the thermodynamically stable isomer .

2.1. Sulfur Reactivity

The 2-sulfanylidene group participates in nucleophilic substitution and oxidation reactions:

  • Thiol-Disulfide Exchange : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, useful for prodrug design .

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the sulfanylidene to a sulfonyl group, enhancing electrophilicity at C5 .

Functionalization Examples

Reaction TypeReagentsProductApplication
S-AlkylationCH₃I, K₂CO₃, DMFS-Methyl derivativeBioavailability tuning
OxidationH₂O₂, AcOH2-Sulfonyl-thiazolidin-4-oneElectrophilic activation

2.2. Methylene Group Reactivity

The exocyclic methylene group at C5 undergoes:

  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form six-membered heterocycles .

  • Azo Coupling : Diazotization followed by coupling with aromatic amines generates hydrazone derivatives, expanding structural diversity .

3.1. Anticancer Potential

Analogous thiazolidin-4-one derivatives demonstrate low micromolar cytotoxicity against breast (MCF-7) and leukemia (Jurkat) cell lines . The azepan-1-yl-3-oxopropyl side chain enhances membrane permeability, while the 2-methoxyphenyl group contributes to π-stacking interactions with kinase targets .

Structural and Spectral Validation

  • X-Ray Diffraction : Confirms the Z-configuration and planarity of the thiazolidinone ring .

  • ¹H NMR : Key signals include δ 7.8 ppm (vinyl proton, C=CH), δ 3.8 ppm (OCH₃), and δ 2.6–3.2 ppm (azepane protons) .

  • IR : Strong bands at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S) .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-(azepan-1-yl)-3-oxopropyl (2-methoxyphenyl)methylidene C₂₁H₂₅N₂O₃S₂ 417.56 High lipophilicity due to azepane ring
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl (2-methylphenyl)methylidene C₁₇H₁₄N₂OS₂ 326.44 Crystalline structure with π-π stacking
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-methylphenyl (3,4-dimethoxyphenyl)methylidene C₂₀H₁₈N₂O₃S₂ 398.50 Enhanced electron density from methoxy groups
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one Isopropyl (2,4-dichlorophenyl)methylidene C₁₃H₁₀Cl₂N₂O₂S₂ 361.27 Electrophilic character from Cl substituents

Key Observations :

  • The azepan-1-yl group in the target compound introduces conformational flexibility and increased lipophilicity compared to smaller alkyl/aryl groups (e.g., isopropyl in or phenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • The (2-methoxyphenyl)methylidene substituent provides moderate electron-donating effects, contrasting with the stronger electron-withdrawing nature of dichlorophenyl groups in or electron-rich 3,4-dimethoxyphenyl groups in .

Crystallographic and Spectroscopic Data

  • Crystallography: The compound (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one crystallizes in the monoclinic space group P2₁/c, with bond angles and torsion angles typical for thiazolidinones . Similar studies using SHELX and WinGX software would clarify the target compound’s geometry.
  • Spectroscopy : IR and NMR data for analogs (e.g., C=O stretching at ~1700 cm⁻¹, aromatic protons at δ 6.8–7.5 ppm) confirm structural motifs . The azepane ring’s protons in the target compound are expected near δ 1.5–3.0 ppm.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.
  • Step 2: Cyclization with a carbonyl-containing reagent (e.g., chloroacetic acid) to form the thiazolidinone ring.
  • Step 3: Introduction of the azepan-1-yl-3-oxopropyl substituent via nucleophilic substitution or coupling reactions.
    Key parameters include solvent choice (ethanol or methanol), temperature (reflux conditions), and stoichiometric ratios. For example, highlights that heating in ethanol with excess sodium acetate improves cyclization efficiency.

Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structural integrity of the compound?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify the Z-configuration of the benzylidene group and the presence of the azepan-1-yl moiety. For instance, the methoxy group on the phenyl ring typically appears as a singlet at ~3.8 ppm in 1H^1H-NMR .
  • X-ray Crystallography: Single-crystal XRD analysis (as in and ) resolves bond lengths and angles, confirming the thiazolidinone ring geometry and substituent orientations. For example, the C=S bond length in the thioamide group is typically ~1.65 Å, consistent with resonance stabilization .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian or similar software to model HOMO/LUMO energies, identifying electrophilic/nucleophilic sites. employed B3LYP/6-31G(d) to analyze charge distribution in the thiazolidinone ring, showing high electron density at the sulfur atom, which correlates with nucleophilic reactivity .
  • Molecular Docking: Dock the compound into target proteins (e.g., enzymes like tyrosine kinase) using AutoDock Vina to predict binding affinities. Adjust substituents (e.g., azepan-1-yl group) to enhance steric or electronic complementarity .

Q. How can conflicting cytotoxicity data from in vitro assays be resolved?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. reported discrepancies in DNA-binding affinity due to variations in cell membrane permeability .
  • Mechanistic Studies: Use flow cytometry to distinguish apoptosis from necrosis. Conflicting results may arise from assay conditions (e.g., serum concentration affecting compound solubility).

Q. What strategies enhance the stability of the thiazolidinone ring under physiological conditions?

Methodological Answer:

  • pH Optimization: Stabilize the thioamide group by buffering solutions to pH 6.5–7.5, minimizing hydrolysis.
  • Derivatization: Introduce electron-withdrawing groups (e.g., nitro or halogens) on the benzylidene moiety to reduce ring-opening susceptibility, as demonstrated in for similar compounds .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar thiazolidinones?

Methodological Answer:

  • Substituent Effects: Minor changes (e.g., methoxy vs. hydroxy groups) alter lipophilicity and hydrogen-bonding capacity. For example, showed that a 2-hydroxybenzylidene substituent increases cytotoxicity compared to 4-methoxy derivatives due to enhanced DNA intercalation .
  • Assay Variability: Differences in cell culture conditions (e.g., oxygen tension, passage number) can modulate oxidative stress responses, affecting activity readouts.

Experimental Design Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to the azepan-1-yl group (e.g., replacing with piperidine or morpholine) and the benzylidene moiety (e.g., halogenation or methoxy positional isomers).
  • Biological Testing: Use standardized assays (e.g., MTT for cytotoxicity, FRET for enzyme inhibition) to compare analogs. employed azo-linked derivatives to study the impact of extended conjugation on antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.